
Esperamicin P
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esperamicin P is a natural product that belongs to the esperamicin family of antitumor antibiotics. It was first isolated in 1987 from the fermentation broth of Actinomadura verrucosospora NRRL 8082. Esperamicin P has been found to exhibit potent cytotoxicity against various cancer cell lines, including leukemia, lymphoma, and solid tumors.
科学的研究の応用
Mechanism of Action and Cytotoxicity
Esperamicin P, part of the esperamicins class, is known for its potent antitumor properties. The primary mechanism of action is the induction of cytotoxicity through DNA damage. Esperamicins are noted for causing both single and double-strand DNA breaks. This action has been studied across various cell lines, revealing a significant structure-activity relationship. The drug's interaction with DNA seems to involve a complex process that might include the reduction of a methyl trisulfide group to a thiolate anion, leading to the formation of a phenylene diradical. This diradical is believed to be the active form of the drug causing the DNA breaks (Long et al., 1989).
DNA Recognition and Binding
Esperamicin P, along with other enediyne antibiotics like calicheamicin, shows a specific recognition and binding pattern to DNA. The sequence specificity of esperamicin P's DNA interaction has been a subject of extensive study. It requires a purine/pyrimidine trimer in host DNA for effective interaction. The hydrophobic nature of esperamicin influences its binding with DNA, suggesting a significant role of the drug's total structure and hydrophobicity in the recognition process (Uesugi & Sugiura, 1993).
Solution Structure in DNA Complex
The esperamicin A1-DNA complex has been studied to understand the sequence specificity of the binding and cleavage by this enediyne family. Esperamicin A1 binds to the DNA minor groove, with its components intercalating into the helix and anchoring the enediyne in the minor groove. This positioning aligns the pro-radical centers of the enediyne with proton abstraction sites on the DNA strands, enabling the cleavage action (Kumar et al., 1997).
DNA Cleavage Specificity
Esperamicin P and its analogs have been analyzed for their DNA cleavage specificity. The core of the esperamicin molecule determines its sequence specificity for scission of duplex DNA. Interestingly, the sugar residues in the drug influence cleavage efficiency, hinting at a non-specific interaction with DNA (Lu et al., 1991).
Biosynthesis and Chemical Structure
Research has been conducted on the biosynthesis of esperamicin A1, revealing insights into the chemical structure and formation of this potent compound. The studies involved examining the incorporation of various labeled compounds in the culture of Actinomadura verrucosospora, contributing to a deeper understanding of the biosynthetic pathways of esperamicins (Lam et al., 1993).
特性
CAS番号 |
133978-90-2 |
|---|---|
製品名 |
Esperamicin P |
分子式 |
C59H80N4O22S5 |
分子量 |
1357.6 g/mol |
IUPAC名 |
[3-hydroxy-6-[[(5Z,13Z)-9-hydroxy-2-[4-hydroxy-5-[(4-hydroxy-6-methyl-5-methylsulfanyloxan-2-yl)oxyamino]-3-[4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-12-(methoxycarbonylamino)-13-[2-(methyltetrasulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-4-yl] 4,5-dimethoxy-2-(2-methoxyprop-2-enoylamino)benzoate |
InChI |
InChI=1S/C59H80N4O22S5/c1-28(2)60-36-27-77-43(25-39(36)73-8)83-52-50(66)47(63-85-45-24-37(64)53(86-12)31(5)79-45)29(3)80-57(52)82-38-18-16-14-15-17-20-59(71)34(19-21-88-90-89-87-13)46(38)48(62-58(70)76-11)51(67)54(59)84-44-26-42(49(65)30(4)78-44)81-56(69)33-22-40(74-9)41(75-10)23-35(33)61-55(68)32(6)72-7/h14-15,19,22-23,28-31,36-39,42-45,47,49-50,52-54,57,60,63-66,71H,6,21,24-27H2,1-5,7-13H3,(H,61,68)(H,62,70)/b15-14-,34-19- |
InChIキー |
DKKLHNXVRAMXCI-YYXSVKOOSA-N |
異性体SMILES |
CC1C(C(C(C(O1)OC2C#C/C=C\C#CC\3(C(C(=O)C(=C2/C3=C/CSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(C(C(=O)C(=C2C3=CCSSSSC)NC(=O)OC)OC4CC(C(C(O4)C)O)OC(=O)C5=CC(=C(C=C5NC(=O)C(=C)OC)OC)OC)O)OC6CC(C(CO6)NC(C)C)OC)O)NOC7CC(C(C(O7)C)SC)O |
同義語 |
BMY 41339 BMY-41339 esperamicin P |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



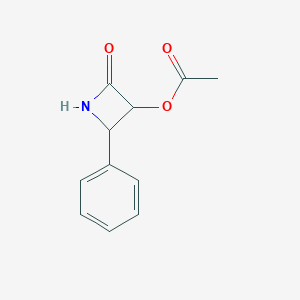
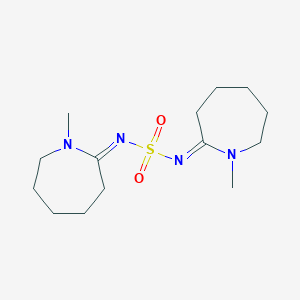

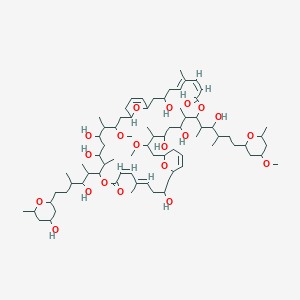
![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)

![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)

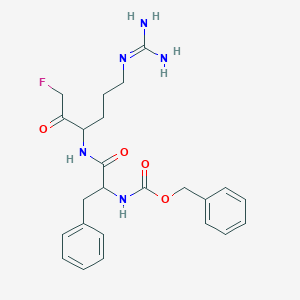

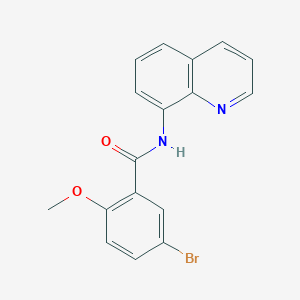
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)